molecular formula C17H18N2O4S B5865417 5-[3-Methyl-4-(thiophene-2-carbonylamino)anilino]-5-oxopentanoic acid

5-[3-Methyl-4-(thiophene-2-carbonylamino)anilino]-5-oxopentanoic acid

Cat. No.: B5865417
M. Wt: 346.4 g/mol
InChI Key: NPVYSFSMWQVZDL-UHFFFAOYSA-N
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Description

5-[3-Methyl-4-(thiophene-2-carbonylamino)anilino]-5-oxopentanoic acid is a complex organic compound that features a thiophene ring, an aniline derivative, and a pentanoic acid moiety

Properties

IUPAC Name

5-[3-methyl-4-(thiophene-2-carbonylamino)anilino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-10-12(18-15(20)5-2-6-16(21)22)7-8-13(11)19-17(23)14-4-3-9-24-14/h3-4,7-10H,2,5-6H2,1H3,(H,18,20)(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVYSFSMWQVZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCCC(=O)O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-Methyl-4-(thiophene-2-carbonylamino)anilino]-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[3-Methyl-4-(thiophene-2-carbonylamino)anilino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to an alcohol.

    Substitution: The aniline derivative can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

5-[3-Methyl-4-(thiophene-2-carbonylamino)anilino]-5-oxopentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-Methyl-4-(thiophene-2-carbonylamino)anilino]-5-oxopentanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and aniline derivative can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-Methyl-4-(thiophene-2-carbonylamino)anilino]-5-oxopentanoic acid is unique due to its combination of a thiophene ring, aniline derivative, and pentanoic acid moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.

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